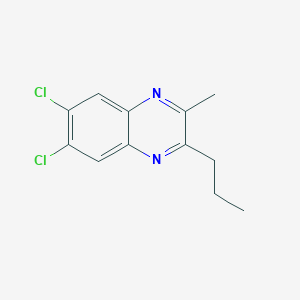

6,7-Dichloro-2-methyl-3-propylquinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-dichloro-2-methyl-3-propylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2/c1-3-4-10-7(2)15-11-5-8(13)9(14)6-12(11)16-10/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOLIAVPVWVRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271006 | |

| Record name | 6,7-Dichloro-2-methyl-3-propylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219528-43-5 | |

| Record name | 6,7-Dichloro-2-methyl-3-propylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219528-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloro-2-methyl-3-propylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 6,7 Dichloro 2 Methyl 3 Propylquinoxaline

Classical and Contemporary Approaches to Quinoxaline (B1680401) Nucleus Formation

The formation of the quinoxaline ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These approaches primarily revolve around the reaction of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds, a reaction that has been refined through both classical and contemporary techniques.

Condensation Reactions Involving 1,2-Diamines and Dicarbonyl Precursors

The most fundamental and widely employed method for quinoxaline synthesis is the acid-catalyzed condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes aromatization to yield the stable quinoxaline ring.

The synthesis of 6,7-dichloro-2-methyl-3-propylquinoxaline specifically utilizes 4,5-dichloro-1,2-phenylenediamine as the diamine precursor. tdx.catnih.govtcichemicals.comsigmaaldrich.comnih.govthermofisher.com The presence of the electron-withdrawing chloro groups on the benzene (B151609) ring can influence the nucleophilicity of the amino groups, potentially affecting the reaction rate and conditions required for efficient cyclization. However, the reaction proceeds effectively under appropriate conditions.

Properties of 4,5-Dichloro-1,2-phenylenediamine:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Appearance | Light yellow to brown crystalline powder |

The methyl and propyl side chains at the 2 and 3 positions of the quinoxaline ring are introduced through the corresponding 1,2-dicarbonyl precursor. For the synthesis of 6,7-dichloro-2-methyl-3-propylquinoxaline, 2,3-hexanedione (B1216139) is the appropriate diketone. The condensation reaction between 4,5-dichloro-1,2-phenylenediamine and 2,3-hexanedione directly yields the target molecule. A documented synthesis reports a 48% yield for this reaction, with the resulting product having a melting point of 92-95 °C. tdx.cat The ¹H NMR spectrum in CDCl₃ shows characteristic signals at δ 8.05 (s, 1H), 8.01 (s, 1H), and 2.91 (dd, J = 8.3, 7.1 Hz, 2H), confirming the structure. tdx.cat

Catalyst-Mediated Synthesis of Quinoxaline Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. While specific organocatalytic methods for the synthesis of 6,7-dichloro-2-methyl-3-propylquinoxaline are not extensively documented, the general principles of organocatalysis are applicable. For instance, Brønsted acids like p-toluenesulfonic acid can be used to activate the carbonyl groups of the diketone, facilitating nucleophilic attack by the diamine. Chiral organocatalysts have also been employed in the asymmetric synthesis of quinoxaline derivatives, though this is less relevant for the achiral target molecule .

Representative Organocatalysts for Quinoxaline Synthesis:

| Catalyst | Reaction Conditions | Typical Yields |

|---|---|---|

| p-Toluenesulfonic acid | Ethanol, reflux | Good to excellent |

| Acetic acid | Ethanol, room temperature | Moderate to good |

Nanocatalysts and other heterogeneous catalysts offer significant advantages in terms of reusability, ease of separation, and often milder reaction conditions. A variety of nanocatalysts, including those based on metal oxides (e.g., Fe3O4, TiO2, ZnO) and supported metal nanoparticles, have been successfully employed in the synthesis of quinoxalines. nih.gov These catalysts provide a high surface area for the reaction to occur and can be readily recovered and reused, making the process more sustainable and cost-effective. While specific examples for the synthesis of 6,7-dichloro-2-methyl-3-propylquinoxaline are not prevalent in the literature, the successful application of these catalysts to a wide range of substituted quinoxalines suggests their potential utility in this specific synthesis as well.

Examples of Nanocatalysts in Quinoxaline Synthesis:

| Nanocatalyst | Precursors | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| Fe3O4@SiO2-SO3H | o-phenylenediamine, benzil | Ethanol | Room temperature | High |

| Nano-TiO2 | o-phenylenediamine, benzil | Water | 80 °C | Excellent |

Green Chemistry Principles in the Synthesis of 6,7-Dichloro-2-methyl-3-propylquinoxaline

Derivatization Strategies for 6,7-Dichloro-2-methyl-3-propylquinoxaline

The chemical modification of the 6,7-Dichloro-2-methyl-3-propylquinoxaline core can lead to new derivatives with potentially altered physical, chemical, and biological properties. One of the primary sites for derivatization is the pyrazine (B50134) ring.

Functionalization at Pyrazine Nitrogen Atoms (e.g., N-Oxidation)

The nitrogen atoms of the pyrazine ring in quinoxalines are susceptible to oxidation, leading to the formation of quinoxaline N-oxides. nih.govcapes.gov.brnih.gov This transformation is a key derivatization strategy. The electron-withdrawing nature of the two chlorine atoms on the benzene ring of 6,7-Dichloro-2-methyl-3-propylquinoxaline makes the pyrazine ring electron-deficient. nih.govthieme-connect.com

The oxidation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or a complex of hypofluorous acid with acetonitrile. nih.gov The latter has been shown to be particularly effective for oxidizing even electron-deficient quinoxalines to their corresponding 1,4-dioxides with high yields. nih.gov The formation of the N-oxide functionality not only alters the electronic properties of the quinoxaline ring but also provides a handle for further chemical transformations. For instance, the N-oxide group can be deoxygenated or can facilitate nucleophilic substitution reactions on the quinoxaline core. capes.gov.brnih.gov

Modifications of the Propyl Side Chain

The propyl group at the 3-position of the quinoxaline ring offers a site for various chemical modifications, primarily at the benzylic-like carbon adjacent to the aromatic ring. These transformations can introduce new functional groups, enabling the synthesis of a diverse range of derivatives.

One of the most common and effective methods for functionalizing such an alkyl side chain is through radical bromination. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions, is a standard procedure for the selective bromination of benzylic positions. harvard.eduyoutube.com This reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the carbon adjacent to the quinoxaline ring, forming a stabilized benzylic-type radical. This radical then reacts with a molecule of bromine (generated in situ from NBS) to yield the brominated product.

While no specific examples with 6,7-dichloro-2-methyl-3-propylquinoxaline are available, the reaction is highly predictable for this substrate. The resulting 3-(1-bromopropyl) derivative would be a versatile intermediate for further nucleophilic substitution reactions.

Table 1: Hypothetical Benzylic Bromination of the Propyl Side Chain

| Reagent | Initiator | Solvent | Product |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | 6,7-Dichloro-3-(1-bromopropyl)-2-methylquinoxaline |

Substitution Reactions on the Dichlorinated Benzene Ring

The two chlorine atoms on the benzene portion of the quinoxaline ring are amenable to substitution through several modern catalytic cross-coupling reactions, as well as classical nucleophilic aromatic substitution (SNAr) under certain conditions. The electronic properties of the quinoxaline ring system influence the reactivity of these chloro-substituents.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly relevant for the modification of 6,7-dichloro-2-methyl-3-propylquinoxaline.

The Suzuki-Miyaura coupling would involve the reaction of the dichloroquinoxaline with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. koreascience.krnih.gov The choice of catalyst, ligands, and reaction conditions can often allow for selective mono- or di-substitution. Research on 2,6-dichloroquinoxaline (B50164) has demonstrated that regioselective Suzuki-Miyaura couplings are feasible, with electronic parameters controlling the site of reaction. koreascience.kr

The Buchwald-Hartwig amination provides a route to introduce nitrogen-based nucleophiles, such as primary or secondary amines, onto the quinoxaline core. nih.govbldpharm.com This reaction employs a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the coupling of amines with aryl halides. Studies on the amination of 6,7-dichloro-5,8-quinolinequinone have shown that selective amination can be achieved. researchgate.net

Table 2: Plausible Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Nucleophile/Reagent | Catalyst/Ligand | Base | Product (Illustrative) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Chloro-7-phenyl-2-methyl-3-propylquinoxaline |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 6-Chloro-7-anilino-2-methyl-3-propylquinoxaline |

Nucleophilic Aromatic Substitution (SNAr):

Direct substitution of the chlorine atoms by strong nucleophiles via an SNAr mechanism is also a possibility, particularly if the quinoxaline ring is further activated by electron-withdrawing groups or under forcing reaction conditions. The reaction of 2,3-dichloroquinoxaline (B139996) with various nucleophiles has been reported, indicating the susceptibility of the chloro-substituents to nucleophilic attack. princeton.edu For 6,7-dichloro-2-methyl-3-propylquinoxaline, reaction with nucleophiles like alkoxides, thiolates, or amines under elevated temperatures could potentially lead to substitution products. The regioselectivity of such reactions would depend on the relative activation of the C-6 and C-7 positions by the quinoxaline nitrogen atoms.

Advanced Spectroscopic and Structural Elucidation of 6,7 Dichloro 2 Methyl 3 Propylquinoxaline and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6,7-Dichloro-2-methyl-3-propylquinoxaline, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and offers insight into the molecule's spatial arrangement.

Multi-dimensional NMR techniques are essential for mapping the covalent framework of complex molecules.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 6,7-Dichloro-2-methyl-3-propylquinoxaline, COSY would reveal correlations within the propyl chain (between the CH₂, CH₂, and CH₃ groups) and potentially long-range couplings between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹J C-H coupling). youtube.com This allows for the direct assignment of carbon atoms that bear hydrogen atoms, such as the two aromatic C-H groups, the methyl group, and the carbons of the propyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 6,7-Dichloro-2-methyl-3-propylquinoxaline

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Quinoxaline (B1680401) Core | |||

| C2 | - | ~155 | H from 2-CH₃, H from 3-propyl-CH₂ |

| C3 | - | ~158 | H from 2-CH₃, H from 3-propyl-CH₂ |

| C4a | - | ~138 | H5, H from 3-propyl-CH₂ |

| C5 | ~7.9 | ~129 | C4a, C6, C7, C8a |

| C6 | - | ~132 | H5, H8 |

| C7 | - | ~132 | H5, H8 |

| C8 | ~7.9 | ~129 | C4a, C6, C7, C8a |

| C8a | - | ~139 | H8, H from 2-CH₃ |

| Substituents | |||

| 2-CH₃ | ~2.7 | ~22 | C2, C3, C8a |

| 3-propyl-CH₂ | ~3.0 | ~35 | C2, C3, C4, propyl-CH₂, propyl-CH₃ |

| 3-propyl-CH₂ | ~1.8 | ~24 | C3, propyl-CH₂, propyl-CH₃ |

| 3-propyl-CH₃ | ~1.0 | ~14 | C3, propyl-CH₂, propyl-CH₂ |

Note: Chemical shifts are estimations based on typical values for quinoxaline derivatives and substituent effects. Actual values may vary.

Dynamic NMR spectroscopy is employed to study conformational changes that occur on the NMR timescale, such as bond rotations. montana.edu For 6,7-Dichloro-2-methyl-3-propylquinoxaline, the rotation around the C3-C(propyl) single bond could potentially be hindered.

If the rotational barrier is significant, it can lead to magnetically non-equivalent environments for the protons on the propyl chain, especially if the molecule adopts a preferred conformation at low temperatures. By acquiring NMR spectra at various temperatures, one can observe changes in the line shapes of the signals. mdpi.com As the temperature increases, the rate of rotation increases. When the rate of exchange between conformers becomes comparable to the difference in their NMR frequencies, the distinct signals will broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen to an averaged signal at higher temperatures. mdpi.com From the coalescence temperature and the frequency difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative data on the conformational dynamics of the molecule. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding characteristics within a molecule. sphinxsai.com The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting), and each type of bond has a characteristic frequency range.

The IR and Raman spectra of 6,7-Dichloro-2-methyl-3-propylquinoxaline would be complex, but key regions can be assigned to specific structural motifs based on data from related compounds. scialert.netmdpi.com

Aromatic C-H Stretching: The C-H bonds on the benzene (B151609) ring of the quinoxaline core typically absorb in the 3100-3000 cm⁻¹ region. scialert.net

Aliphatic C-H Stretching: The methyl and propyl groups will show strong absorptions in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The double bonds within the pyrazine (B50134) and benzene rings give rise to a series of characteristic bands between 1630 and 1430 cm⁻¹. The C=N stretching of the quinoxaline ring is expected around 1620 cm⁻¹. scialert.net

C-H Bending: In-plane bending vibrations for the aromatic C-H bonds are found in the 1300-1000 cm⁻¹ region, while aliphatic C-H bending modes appear around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). scialert.net

C-N Stretching: The stretching vibrations of the C-N bonds within the heterocyclic ring are typically observed in the 1325-1230 cm⁻¹ range. mdpi.com

C-Cl Stretching: The vibrations corresponding to the carbon-chlorine bonds are expected to appear as strong bands in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 6,7-Dichloro-2-methyl-3-propylquinoxaline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Stretching | Aromatic C-H |

| 3000-2850 | Stretching | Aliphatic C-H (propyl, methyl) |

| ~1620 | Stretching | C=N (pyrazine ring) |

| 1600-1450 | Stretching | C=C (aromatic ring) |

| ~1465, ~1375 | Bending | Aliphatic C-H |

| 1300-1000 | In-plane Bending | Aromatic C-H |

| 1325-1230 | Stretching | C-N |

| 800-600 | Stretching | C-Cl |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. For 6,7-Dichloro-2-methyl-3-propylquinoxaline (C₁₂H₁₂Cl₂N₂), HRMS would confirm the elemental composition by measuring its mass to several decimal places, accounting for the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is a fingerprint of the molecule's structure. Based on the principles of mass spectrometry and studies of related heterocyclic compounds, a plausible fragmentation pathway can be proposed. researchgate.net

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: The most favorable cleavage for alkyl-substituted aromatic rings is often the benzylic cleavage. For the propyl group, this would involve the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable, resonance-stabilized cation.

Loss of Methyl Radical: Cleavage of the C2-methyl bond can lead to the loss of a methyl radical (•CH₃, 15 Da).

Loss of Chlorine: Fragmentation can occur via the loss of a chlorine atom (Cl•, 35 or 37 Da).

Ring Fragmentation: Under higher energy conditions, the quinoxaline ring system itself can fragment, although this often leads to more complex spectra.

Table 3: Predicted Key Fragments in the Mass Spectrum of 6,7-Dichloro-2-methyl-3-propylquinoxaline (C₁₂H₁₂Cl₂N₂)

| m/z (for ³⁵Cl) | Loss | Fragment Structure |

| 254.0378 | - | [M]⁺ (Molecular Ion) |

| 239.0143 | •CH₃ | [M - CH₃]⁺ |

| 225.0222 | •C₂H₅ | [M - C₂H₅]⁺ |

| 219.0714 | Cl• | [M - Cl]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov An analysis of a suitable single crystal of 6,7-Dichloro-2-methyl-3-propylquinoxaline would provide a wealth of structural information.

The data would confirm the planarity of the fused quinoxaline ring system and provide exact bond lengths and bond angles for every atom in the molecule. researchgate.net This allows for a detailed comparison between the experimental solid-state structure and theoretical structures from computational models.

Furthermore, crystallography reveals the molecule's packing arrangement in the crystal lattice, which is governed by intermolecular forces. Key interactions that would be elucidated include:

π-π Stacking: The planar aromatic rings of the quinoxaline core are likely to stack on top of one another, an interaction that is crucial for the stability of the crystal lattice. acs.org

Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with the electron-rich nitrogen atoms or the π-system of adjacent molecules.

The crystallographic data would provide an unambiguous picture of the molecule's preferred conformation in the solid state, including the orientation of the propyl group relative to the planar ring system. rsc.org

Analysis of Crystal Packing and Supramolecular Assemblies

The crystal engineering of quinoxaline derivatives is a field of considerable interest due to their diverse applications in materials science and medicinal chemistry. mdpi.comrsc.org The solid-state arrangement of these molecules is governed by a subtle interplay of non-covalent interactions, which dictates their macroscopic properties. For 6,7-Dichloro-2-methyl-3-propylquinoxaline, it is anticipated that the crystal packing would be significantly influenced by π–π stacking interactions and weak hydrogen bonds.

In many quinoxaline derivatives, the planar aromatic rings facilitate the formation of stacking interactions. nih.gov For instance, in the crystal structure of 6,7-dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one, π–π stacking is a dominant feature, with centroid-to-centroid distances ranging from 3.699 (3) to 4.054 (3) Å. nih.gov It is plausible that 6,7-Dichloro-2-methyl-3-propylquinoxaline would adopt a similar packed structure, with the quinoxaline cores of adjacent molecules arranging in an offset fashion to maximize attractive forces.

The supramolecular motifs in chlorinated quinoxalines can range from simple dimers to more complex layered or helical structures. nih.govresearchgate.net The specific arrangement is a result of a balance between various intermolecular forces, and even minor changes in substituents can lead to different packing arrangements. rsc.org For 6,7-Dichloro-2-methyl-3-propylquinoxaline, the interplay between the π-system of the quinoxaline core and the electronic effects of the chloro, methyl, and propyl substituents would be the determining factor for the ultimate supramolecular architecture.

| Compound | Interaction Type | Distance (Å) | Symmetry Operation |

|---|---|---|---|

| 6,7-dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one nih.gov | π–π stacking (C3–C8 to C3–C8) | 4.054 (3) | 1-X,1-Y,1-Z |

| 3.699 (3) | 2-X,1-Y,1-Z | ||

| π–π stacking (C10–C15 to C10–C15) | 3.964 (3) | 1-X,2-Y, 2-Z | |

| Q3,3′Cl₂ rsc.org | CH···N | - | Forms spiral ladder |

Examination of Intra- and Intermolecular Halogen Bonding Involving Chlorine Substituents

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering. nih.govnih.gov In the context of 6,7-Dichloro-2-methyl-3-propylquinoxaline, the two chlorine atoms at the 6- and 7-positions are expected to be key players in the formation of halogen bonds, significantly influencing the crystal packing. The strength of halogen bonds typically decreases in the order I > Br > Cl > F. researchgate.net

Intermolecular halogen bonds of the type C–Cl···N and C–Cl···π are commonly observed in chlorinated heterocyclic compounds. The chlorine atom, possessing a region of positive electrostatic potential (a σ-hole) along the extension of the C-Cl bond, can interact favorably with electron-rich regions such as the nitrogen lone pairs of the pyrazine ring or the π-system of an adjacent quinoxaline ring. mdpi.com In a database study of C-halogen···π interactions, it was found that the distance between the chlorine atom and the center of an aromatic ring can be as short as 3.375 Å. researchgate.net

In a study of isostructural quinoxaline derivatives, it was found that for the chlorinated analogue, the stabilizing interactions were maximal, highlighting the important role of chlorine in directing the crystal packing. rsc.orgrsc.org It is therefore highly probable that the crystal structure of 6,7-Dichloro-2-methyl-3-propylquinoxaline would feature a network of halogen bonds, contributing to a well-defined and stable supramolecular assembly. The presence of two chlorine atoms offers the possibility of forming extended networks, potentially leading to materials with interesting physical properties.

| Interaction Type | Distance (Å) | Angle (°) | Reference System |

|---|---|---|---|

| C-Cl···π | 3.375 | - | Complex III researchgate.net |

| Cl···Cl | 3.45 | - | Compound 2 researchgate.net |

| C-Cl···π | 3.47 | - | 1IQE mdpi.com |

Theoretical and Computational Investigations of 6,7 Dichloro 2 Methyl 3 Propylquinoxaline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, offering a balance between accuracy and computational cost. For 6,7-Dichloro-2-methyl-3-propylquinoxaline, DFT calculations are crucial for understanding how the interplay of electron-withdrawing chloro groups and electron-donating alkyl substituents affects the electronic environment of the quinoxaline (B1680401) core.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netnih.gov

| Compound | Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoxaline | None | -6.5 | -1.5 | 5.0 |

| 2,3-Dimethylquinoxaline | 2,3-Dimethyl | -6.2 | -1.3 | 4.9 |

| 6,7-Dichloroquinoxaline | 6,7-Dichloro | -6.8 | -2.0 | 4.8 |

| Hypothetical 6,7-Dichloro-2,3-dimethylquinoxaline | 2,3-Dimethyl, 6,7-Dichloro | -6.6 | -1.9 | 4.7 |

This table presents hypothetical or representative data for illustrative purposes based on general principles of substituent effects on quinoxaline derivatives.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue signifies regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow areas represent regions of neutral potential.

The interplay of these substituents creates a complex electrostatic potential landscape. The regions around the nitrogen atoms will be the primary sites for protonation and electrophilic attack. The carbon atoms of the pyrazine (B50134) ring, influenced by the adjacent electron-donating alkyl groups, might show varied reactivity. Understanding this charge distribution is crucial for predicting how the molecule will interact with other species and for designing new synthetic routes.

Prediction of Spectroscopic Properties

Computational chemistry, particularly DFT, can be employed to predict various spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational modes and electronic transitions.

The calculated IR and Raman spectra for 6,7-Dichloro-2-methyl-3-propylquinoxaline would show characteristic vibrational frequencies for the quinoxaline core and its substituents. For example, C-H stretching vibrations of the aromatic and alkyl groups, C=N and C=C stretching modes of the quinoxaline ring, and C-Cl stretching vibrations can all be predicted. Comparing these calculated frequencies with experimental data can help confirm the molecular structure.

UV-Visible spectroscopy is related to the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) calculations can predict the absorption wavelengths (λmax) and oscillator strengths of these transitions. For quinoxaline derivatives, the main absorption bands are typically due to π → π* transitions within the aromatic system. The substituents on the quinoxaline ring can cause a shift in these absorption bands. The electron-donating alkyl groups and electron-withdrawing chloro groups in 6,7-Dichloro-2-methyl-3-propylquinoxaline are expected to influence the energy of these transitions, potentially leading to a red-shift (bathochromic shift) in the absorption spectrum compared to unsubstituted quinoxaline.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as a solvent.

Analysis of Conformational Preferences of the Propyl Chain

The propyl group attached to the C3 position of the quinoxaline ring introduces conformational flexibility to the molecule. The rotation around the C-C single bonds of the propyl chain can lead to different spatial arrangements, known as conformers. The relative stability of these conformers is determined by steric and electronic factors. lumenlearning.com

A representative table showing the potential energy of different conformers of a propyl group attached to an aromatic ring is shown below.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Potential Energy (kcal/mol) |

| Anti | ~180° | 0 |

| Gauche | ~60° | 0.9 |

| Eclipsed | 0° | 4.0-6.0 |

This table presents typical energy values for propyl chain conformers and serves as an illustrative example.

Hydration and Solvation Dynamics

The interaction of 6,7-Dichloro-2-methyl-3-propylquinoxaline with solvent molecules is crucial for understanding its behavior in solution, including its solubility and reactivity. MD simulations can provide detailed insights into the solvation shell around the molecule and the dynamics of solvent molecules in its vicinity.

In an aqueous environment, water molecules are expected to form hydrogen bonds with the nitrogen atoms of the quinoxaline ring, which act as hydrogen bond acceptors. The simulation can quantify the number of hydrogen bonds and their lifetimes, providing a measure of the strength of these interactions. The hydrophobic parts of the molecule, such as the propyl chain and the benzene (B151609) ring, will exhibit hydrophobic interactions with water, leading to a specific structuring of water molecules around these regions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov For quinoxaline derivatives, including 6,7-Dichloro-2-methyl-3-propylquinoxaline, these models are instrumental in predicting their behavior and guiding the design of new analogues with desired characteristics, outside of human clinical applications.

For 6,7-Dichloro-2-methyl-3-propylquinoxaline, a hypothetical QSAR/QSPR model would be built by calculating a range of molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For the target compound, the two chlorine atoms at the 6 and 7 positions would significantly influence these descriptors due to their high electronegativity. This would impact properties like dipole moment and the distribution of electron density across the quinoxaline ring system.

Steric Descriptors: These relate to the size and shape of the molecule. The propyl group at the 3-position and the methyl group at the 2-position are the primary contributors to the steric bulk of the molecule.

Hydrophobic Descriptors: These describe the lipophilicity of the compound. The propyl chain and the chloro groups would increase the lipophilicity of the molecule, which can be quantified by descriptors like logP.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching. epa.gov

A simplified, hypothetical QSPR model for predicting a property like water solubility could be represented by a linear equation:

log(S) = c₀ + c₁(LogP) + c₂(Polar Surface Area) + c₃(Molecular Weight)*

Where the coefficients (c₀, c₁, c₂, c₃) would be determined by statistical analysis of a dataset of quinoxaline derivatives with known solubilities.

Table 1: Hypothetical Molecular Descriptors for QSAR/QSPR Modeling of 6,7-Dichloro-2-methyl-3-propylquinoxaline

| Descriptor Class | Specific Descriptor | Postulated Influence of Substituents |

| Electronic | Dipole Moment | Increased due to the electronegative chlorine atoms. |

| HOMO/LUMO Energies | Lowered LUMO energy due to electron-withdrawing chloro groups. | |

| Steric | Molecular Volume | Increased by the 2-methyl and 3-propyl groups. |

| Sterimol Parameters | The propyl group at C3 would have a significant steric impact. | |

| Hydrophobic | LogP | High, contributed to by the dichloro and propyl substituents. |

| Topological | Wiener Index | Reflects the overall size and branching of the molecule. |

Ligand-Based and Structure-Based Design Principles for Targeted Interactions (Excluding Human Clinical Outcomes)

The design of quinoxaline derivatives for specific, non-clinical interactions, such as inhibiting a particular enzyme or binding to a non-human receptor, relies on two key computational strategies: ligand-based and structure-based design. nih.gov

Ligand-Based Design

This approach is utilized when the three-dimensional structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar activities. For 6,7-Dichloro-2-methyl-3-propylquinoxaline, a ligand-based approach would involve:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. By analyzing a set of known active quinoxaline derivatives, a pharmacophore model can be constructed. For instance, a model for a hypothetical enzyme inhibitor might include a hydrogen bond acceptor (the quinoxaline nitrogens), a hydrophobic region (the propyl group), and an aromatic ring feature.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. mdpi.com These models create a 3D grid around aligned molecules and calculate steric and electrostatic fields. The resulting contour maps indicate regions where modifications to the structure would likely increase or decrease activity. For our target compound, the dichloro substitution would create a distinct electrostatic field that could be crucial for its interactions.

Structure-Based Design

When the 3D structure of the target protein or enzyme is available, often from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. nih.gov This approach involves:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target to form a stable complex. rsc.org For 6,7-Dichloro-2-methyl-3-propylquinoxaline, docking studies could be performed against a target enzyme's active site. The results would show how the methyl and propyl groups fit into hydrophobic pockets and whether the chlorine atoms form halogen bonds or other interactions with specific amino acid residues. Docking studies on other quinoxaline derivatives have shown that the quinoxaline core can form key hydrogen bonds with the target, while substituents at various positions explore different sub-pockets of the binding site. nih.govfrontiersin.org

De Novo Design: This involves building a novel ligand from scratch or by growing it within the active site of the target. Fragments can be placed in favorable positions and then linked together to create a new molecule. The quinoxaline scaffold of our target compound could serve as a starting point for such a design process.

Mechanistic Studies of 6,7 Dichloro 2 Methyl 3 Propylquinoxaline S Biological Interactions in Vitro and in Silico Focus

Electrochemical Reduction Mechanisms and Correlation with Bioactivity Potential

The biological activity of many compounds is intrinsically linked to their ability to participate in redox reactions within a biological system. For quinoxaline (B1680401) derivatives, their electron-accepting properties are of particular interest. The study of their electrochemical reduction provides valuable insights into the mechanisms of their biological interactions, particularly how they might function as bioactive agents. This section focuses on the electrochemical reduction of quinoxaline derivatives, with a specific emphasis on the formation of radical anions and the subsequent electron transfer processes, which are often precursors to their biological effects.

Voltammetric Studies of Redox Behavior

Voltammetric techniques, especially cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of quinoxaline derivatives. These methods allow for the determination of reduction potentials and provide information about the stability of the species formed upon electron transfer.

In a typical voltammetric experiment, the electrochemical behavior of a quinoxaline derivative is studied in an aprotic solvent, such as N,N-dimethylformamide (DMF), containing a supporting electrolyte. The reduction of the quinoxaline ring is generally a one-electron process, leading to the formation of a radical anion. This process is often reversible, as indicated by the presence of both a cathodic (reduction) and an anodic (oxidation) peak in the cyclic voltammogram. The potential at which reduction occurs is influenced by the nature and position of substituents on the quinoxaline core. For instance, electron-withdrawing groups, such as the chloro groups in 6,7-dichloro-2-methyl-3-propylquinoxaline, are expected to facilitate the reduction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thus shifting the reduction potential to more positive values. Conversely, electron-donating groups would have the opposite effect.

Studies on various 2-substituted quinoxalines have demonstrated that the first reduction step corresponds to the transfer of a single electron to the pyrazine (B50134) ring of the quinoxaline system. abechem.com This initial electrochemical conversion is a key step in understanding the molecule's ability to accept an electron, a fundamental process in many biological redox reactions. The reversibility of this step, as observed in CV, suggests a degree of stability in the resulting radical anion under the experimental conditions.

The electrochemical properties of quinoxaline derivatives can also be modulated by the surrounding chemical environment. For example, the presence of Lewis acids can significantly alter the reduction potential. rsc.orgosti.gov This highlights the sensitivity of the quinoxaline system to its environment, a factor that is also crucial in the complex milieu of a biological system.

A comparative representation of the electrochemical parameters for different classes of quinoxaline derivatives is presented in the interactive table below.

Interactive Data Table: Electrochemical Reduction Data for Quinoxaline Derivatives

| Compound Class | Substituents | Reduction Potential (V vs. Ag/AgCl) | Technique | Reference |

| Arylvinylquinoxalines | Varied aryl groups | -0.8 to -1.2 | Cyclic Voltammetry | abechem.com |

| Quinoxaline-2-carboxalidine-2-aminophenols | Phenolic groups | -1.0 to -1.3 | Cyclic Voltammetry | abechem.com |

| (Quinoxaline-2-yl)methylenehydrazides | Hydrazide groups | -1.1 to -1.4 | Cyclic Voltammetry | abechem.com |

| 3-Methylquinoxalin-2(1H)-one | Methyl | Not specified | Polarography, CV | nih.gov |

Radical Anion Formation and Electron Transfer Processes

The initial one-electron reduction of a quinoxaline derivative results in the formation of a radical anion. The existence and stability of this radical species can be confirmed using techniques such as in situ electron paramagnetic resonance (EPR) spectroelectrochemistry. researchgate.net These studies have shown that for many quinoxaline derivatives, the unpaired electron in the radical anion is delocalized over the pyrazine ring. researchgate.net

The formation of this radical anion is a critical step in the proposed mechanism of bioactivity for many quinoxaline compounds. abechem.com It is hypothesized that the ability of a quinoxaline derivative to form a stable radical anion is directly related to its potential to interfere with biological redox processes. For example, a stable radical anion could interact with molecular oxygen to generate reactive oxygen species (ROS), which can induce cellular damage and are a known mechanism of action for some antimicrobial and anticancer agents.

The electron-accepting ability of a quinoxaline derivative, which is quantified by its reduction potential, can be correlated with its potential bioactivity. abechem.com A more positive reduction potential indicates a greater ease of reduction and a higher electron affinity. A linear correlation has been observed between the reduction potential of a series of 2-substituted quinoxaline derivatives and their electron affinity, as calculated by computational methods. abechem.com This correlation supports the idea that the primary step in their biological action may be an electron transfer process.

The subsequent fate of the radical anion can vary. It may undergo further reduction at more negative potentials, or it may participate in chemical reactions, such as protonation or dimerization, depending on the reaction conditions and the structure of the quinoxaline derivative. nih.gov For instance, in the presence of proton donors, the radical anion can be protonated, leading to a neutral radical, which can then be further reduced.

The study of these electron transfer processes is crucial for understanding the structure-activity relationships of quinoxaline derivatives. By systematically modifying the substituents on the quinoxaline ring and observing the corresponding changes in electrochemical behavior, it is possible to fine-tune the electronic properties of the molecule to enhance its desired biological activity.

Exploration of Structure Activity/property Relationships Sar/spr of 6,7 Dichloro 2 Methyl 3 Propylquinoxaline Analogs

Systematic Modification of the Alkyl and Dichloro Substituents

The potency and selectivity of quinoxaline (B1680401) derivatives can be significantly altered by modifying the substituents on the quinoxaline core. The alkyl group at the 3-position and the dichloro substituents on the benzene (B151609) ring are key areas for modification to fine-tune the molecule's properties.

The nature of the alkyl substituent at the 3-position of the quinoxaline ring plays a significant role in the molecule's interactions with its environment. Variations in the length and branching of this alkyl chain can modulate the compound's lipophilicity, steric profile, and ultimately its binding affinity to molecular targets.

Research on related quinoxaline derivatives has shown that the length of the alkyl chain can have a pronounced effect on biological activity. For instance, in a series of imidazo[1,5-a]quinoxaline entities, a moderate increase in antagonistic efficacy was observed when the alkyl chains consisted of four to five carbon atoms (butyl and pentyl groups). However, extending the alkyl chain length to a hexyl group led to a decrease in activity, suggesting an optimal length for favorable interactions. nsf.gov This indicates that while increased lipophilicity from a longer alkyl chain can enhance binding to hydrophobic pockets, excessive length may lead to steric clashes or unfavorable conformational changes.

The branching of the alkyl chain, such as comparing an n-propyl group to an isopropyl group, introduces different steric and electronic properties. An n-propyl group is a straight-chain primary alkyl group, while an isopropyl group is branched, creating a secondary carbon attachment to the quinoxaline ring. brainly.com This difference in structure can significantly impact how the molecule fits into a binding site. While specific data on the 6,7-dichloro-2-methyl-3-propylquinoxaline core is limited, studies on other heterocyclic scaffolds suggest that such seemingly minor changes can lead to substantial differences in biological activity due to altered steric hindrance and conformational flexibility.

| Analog | Modification | Predicted Impact on Binding Affinity | Rationale |

|---|---|---|---|

| 6,7-Dichloro-2-methyl-3-ethylquinoxaline | Shorter Alkyl Chain | Potentially decreased | Reduced hydrophobic interactions with the target. |

| 6,7-Dichloro-2-methyl-3-propylquinoxaline | Parent Compound | Reference | - |

| 6,7-Dichloro-2-methyl-3-isopropylquinoxaline | Branched Alkyl Chain | Potentially altered (increased or decreased) | Altered steric fit within the binding pocket; may provide a better or worse conformational lock. |

| 6,7-Dichloro-2-methyl-3-butylquinoxaline | Longer Alkyl Chain | Potentially increased | Enhanced hydrophobic interactions, assuming the binding pocket can accommodate the larger group. |

Electronically, chlorine atoms are electron-withdrawing through induction but can also donate electron density through resonance. Studies on quinoxalineimides have shown that fluorination or chlorination at the 6,7-positions contributes to a reduction in both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Notably, chlorination was found to lower the LUMO level more effectively than fluorination, suggesting a more significant resonance effect from chlorine atoms in this system. This lowering of the LUMO energy makes the quinoxaline ring more electron-deficient and susceptible to nucleophilic attack.

The position of the halogen atoms also dictates the molecule's steric profile and symmetry. For dichlorobenzene isomers, the para-isomer (1,4-dichloro) exhibits a higher melting point than the ortho (1,2-dichloro) and meta (1,3-dichloro) isomers. This is attributed to the higher symmetry of the para-isomer, which allows for more efficient packing in the crystal lattice. researchgate.netresearchgate.net The ortho-isomer, in contrast, can experience steric hindrance between the adjacent chlorine atoms. researchgate.net While a direct analogy to the 6,7-dichloroquinoxaline system should be made with caution, it suggests that the arrangement of the chloro groups can influence intermolecular interactions and physical properties. A change from a 6,7-dichloro pattern to a 5,8- or 5,6-dichloro pattern would alter the molecule's dipole moment and steric bulk distribution, thereby affecting its interactions with other molecules.

| Substitution Pattern | Electronic Effect (relative to unsubstituted) | Steric Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Unsubstituted | Reference | Reference | Reference |

| 6-Chloro | Electron-withdrawing | Moderate increase in steric bulk | Increased susceptibility to nucleophilic attack |

| 6,7-Dichloro | Strongly electron-withdrawing | Significant increase in steric bulk on one side | High susceptibility to nucleophilic attack |

| 5,8-Dichloro | Strongly electron-withdrawing | Symmetrically increased steric bulk | High susceptibility to nucleophilic attack, potentially altered regioselectivity |

Substituent Effects on Chemical Reactivity and Stability

The substituents on the quinoxaline ring not only influence its physical and biological properties but also its chemical reactivity and stability. The electron-withdrawing nature of the 6,7-dichloro substituents and the electronic and steric contributions of the 2-methyl and 3-propyl groups collectively determine the molecule's behavior in chemical reactions and its resistance to degradation.

The presence of electron-withdrawing groups, such as the two chlorine atoms, generally increases the reactivity of the quinoxaline ring towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov This is because these groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Therefore, 6,7-Dichloro-2-methyl-3-propylquinoxaline is expected to be more reactive towards nucleophiles than its non-chlorinated counterpart. The position of these electron-withdrawing groups is also crucial; ortho and para positions relative to a leaving group are more activating than meta positions. In the context of the quinoxaline core, the chloro groups at the 6 and 7 positions would activate the benzene ring moiety towards nucleophilic attack.

Computational Approaches to SAR/SPR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the SAR and SPR of molecules like 6,7-Dichloro-2-methyl-3-propylquinoxaline, thereby guiding the design of new analogs with desired properties in a non-clinical setting.

Fragment-based drug design (FBDD) is a strategy that begins with the identification of small, low-molecular-weight fragments that bind to a biological target. youtube.com These fragments are then grown or linked together to create more potent and selective lead compounds. The quinoxaline scaffold is a common privileged structure in medicinal chemistry and is amenable to FBDD approaches.

In a hypothetical FBDD campaign targeting a specific enzyme, a quinoxaline core could be identified as a starting fragment. Subsequent steps would involve elaborating this core by adding substituents at various positions. For example, small alkyl fragments could be explored at the 3-position to probe for hydrophobic interactions. Similarly, different halogen-containing fragments could be tested at the 6 and 7 positions to optimize electronic and steric properties. X-ray crystallography or NMR spectroscopy would be used to determine the binding mode of these fragments, guiding the design of linked or grown molecules. A successful fragment-linking strategy might involve connecting two fragments that bind to adjacent sites on the target protein. nih.gov

| Step | Action | Example Fragment/Molecule | Rationale |

|---|---|---|---|

| 1. Fragment Screening | Identify a core scaffold that binds to the target. | Quinoxaline | A known privileged scaffold in kinase inhibitors. |

| 2. Fragment Elaboration (Growing) | Add substituents to the core to improve binding. | 2-methyl-3-propylquinoxaline | The propyl group may occupy a hydrophobic pocket. |

| 3. Fragment Linking | Connect two fragments that bind to adjacent sites. | Linking a substituted quinoxaline with another fragment that binds to a nearby pocket. | To achieve a significant increase in binding affinity. |

| 4. Optimization | Fine-tune the structure to improve properties. | 6,7-Dichloro-2-methyl-3-propylquinoxaline | The dichloro groups may enhance electronic interactions or improve other properties. |

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govtandfonline.com For quinoxaline derivatives, a pharmacophore model might include features such as hydrogen bond acceptors (the nitrogen atoms in the quinoxaline ring), hydrogen bond donors (if suitable substituents are present), hydrophobic regions (the aromatic rings and alkyl groups), and aromatic rings.

Several studies have successfully employed pharmacophore modeling and virtual screening for the discovery of bioactive quinoxaline derivatives. For instance, a pharmacophore model for aldose reductase 2 (ALR2) inhibitors based on quinoxaline analogs identified a five-point hypothesis (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.govtandfonline.com This model was then used to screen a database of compounds to identify new potential inhibitors. Similarly, pharmacophore models have been developed for VEGFR-2 inhibitors based on the quinoxaline scaffold, highlighting the importance of hydrogen bond acceptors and donors in the linker region and a terminal hydrophobic tail. nih.gov

Virtual screening of large compound libraries against a pharmacophore model derived from known active quinoxaline analogs can efficiently identify new molecules with a high probability of being active. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery of new lead compounds in a non-clinical setting.

| Pharmacophoric Feature | Description | Example in 6,7-Dichloro-2-methyl-3-propylquinoxaline |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The two nitrogen atoms in the quinoxaline ring. |

| Hydrophobic (HY) | A nonpolar region of the molecule. | The propyl group and the aromatic rings. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The benzene and pyrazine (B50134) rings of the quinoxaline core. |

Potential Non Biomedical Applications and Materials Science Aspects of 6,7 Dichloro 2 Methyl 3 Propylquinoxaline

Organic Electronic and Optoelectronic Materials

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the field of organic electronics. Their electron-deficient nature makes them suitable candidates for various applications. bldpharm.comchembk.com

Role as Electron-Transporting Materials

Generally, quinoxaline-based compounds are recognized for their potential as electron-transporting materials (ETMs) due to their high electron affinity and thermal stability. bldpharm.comsigmaaldrich.com The pyrazine (B50134) ring within the quinoxaline structure is electron-deficient, which facilitates the acceptance and transport of electrons. This characteristic is fundamental for the performance of various organic electronic devices. sigmaaldrich.com However, no specific studies or data on the electron-transporting properties of 6,7-Dichloro-2-methyl-3-propylquinoxaline have been published.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The electron-accepting properties of the quinoxaline core make its derivatives promising for use in OLEDs and OSCs. sigmaaldrich.com In OLEDs, they can be used as materials for the electron transporting layer or as host materials in the emissive layer. bldpharm.comchembk.commdpi.comchemscene.com In the context of OSCs, quinoxaline derivatives have been investigated as non-fullerene acceptors. sigmaaldrich.com The structural tunability of quinoxalines allows for the modification of their electronic properties to optimize device performance. sigmaaldrich.com There is no available research detailing the synthesis or evaluation of 6,7-Dichloro-2-methyl-3-propylquinoxaline for these specific applications.

Fluorescent Probes and Dyes

Quinoxaline derivatives are known for their excellent photophysical properties and have been developed as fluorescent probes and dyes. Their fluorescence characteristics can be sensitive to the local environment, making them useful for detecting various chemical species. The emission and absorption properties can be tuned by modifying the substituents on the quinoxaline ring. While many quinoxaline-based fluorescent sensors have been reported, there are no studies available that specifically investigate 6,7-Dichloro-2-methyl-3-propylquinoxaline for this purpose.

Chemical Switches and Sensors

The inherent electronic and photophysical properties of quinoxalines make them suitable for the development of chemical switches and sensors. These sensors often operate based on changes in their colorimetric or fluorescent properties upon interaction with specific analytes, such as ions or small molecules. The sensitivity and selectivity of these sensors can be controlled through rational molecular design. Research on the sensing capabilities of the specific compound 6,7-Dichloro-2-methyl-3-propylquinoxaline has not been reported.

Catalytic Applications or Ligand Design for Catalysis

Role as Components in Polymeric Materials

Currently, there is a lack of published research specifically documenting the use of 6,7-Dichloro-2-methyl-3-propylquinoxaline as a monomer or additive in the synthesis of polymeric materials. While the broader class of quinoxaline derivatives is known for its utility in creating high-performance polymers, often referred to as polyquinoxalines, the specific contributions and reaction parameters for 6,7-Dichloro-2-methyl-3-propylquinoxaline within this context remain uncharacterized in the scientific literature.

The potential for this compound to act as a building block for polymers would theoretically hinge on the reactivity of its dichloro-substituted benzene (B151609) ring. In principle, these chlorine atoms could undergo nucleophilic aromatic substitution reactions with suitable co-monomers, such as aromatic tetraamines, to form the characteristic quinoxaline linkages that constitute the backbone of polyquinoxalines. However, without experimental data, the feasibility, reaction kinetics, and the properties of the resulting polymers are purely speculative.

Detailed research findings and data tables concerning the polymerization of 6,7-Dichloro-2-methyl-3-propylquinoxaline, including monomer reactivity ratios, molecular weight distributions of resulting polymers, and their thermal or mechanical properties, are not available in the current body of scientific literature. Therefore, a comprehensive analysis of its role in polymeric materials cannot be provided at this time.

Future Research Directions and Unexplored Avenues for 6,7 Dichloro 2 Methyl 3 Propylquinoxaline Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The classical synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For 6,7-Dichloro-2-methyl-3-propylquinoxaline, this would involve the reaction of 4,5-dichloro-1,2-phenylenediamine with 2,3-hexanedione (B1216139). While effective, this method often requires harsh reaction conditions, including high temperatures and strong acid catalysts, leading to environmental concerns and limited functional group tolerance. semanticscholar.orgnih.gov

Future research should prioritize the development of more efficient and sustainable synthetic methodologies. The principles of green chemistry offer a roadmap for this endeavor, focusing on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netmdpi.com Recent advancements in the synthesis of quinoxaline (B1680401) derivatives have highlighted several promising strategies that could be adapted for 6,7-Dichloro-2-methyl-3-propylquinoxaline.

One promising avenue is the use of nanocatalysts, which offer high surface area and catalytic activity, often under milder conditions. nih.gov For instance, silica (B1680970) nanoparticles have been successfully employed in the solvent-free synthesis of quinoxalines at room temperature, providing excellent yields in short reaction times. nih.gov Another approach involves the use of recyclable heteropolyoxometalates supported on alumina, which have demonstrated high efficacy in quinoxaline synthesis. semanticscholar.org The exploration of natural deep eutectic solvents (NADESs) also presents a compelling green alternative to conventional organic solvents. researchgate.net

The development of one-pot, multi-component reactions represents another frontier for enhancing synthetic efficiency. These strategies minimize waste by reducing the number of intermediate purification steps. Visible-light photoredox catalysis is an emerging technique that allows for the formation of quinoxalines under mild, metal-free conditions. nih.gov

A comparative overview of potential sustainable synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages for 6,7-Dichloro-2-methyl-3-propylquinoxaline Synthesis | Key Research Focus |

| Nanocatalysis | High efficiency, mild reaction conditions, catalyst recyclability. nih.gov | Screening of various nanocatalysts (e.g., silica, zirconia) for optimal yield and selectivity. nih.gov |

| Heteropolyoxometalates | High yields, easy workup, catalyst reusability. semanticscholar.org | Optimization of catalyst loading and reaction parameters. semanticscholar.org |

| Natural Deep Eutectic Solvents (NADESs) | Biodegradable and low-toxicity solvent system. researchgate.net | Investigation of NADES composition for optimal solubility and reactivity. |

| Visible-Light Photoredox Catalysis | Metal-free, mild reaction conditions, high functional group tolerance. nih.gov | Exploration of suitable photosensitizers and reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields. mdpi.com | Optimization of microwave parameters to maximize efficiency and minimize energy consumption. |

Advanced Computational Studies for Predictive Modeling of Properties and Interactions

Computational chemistry offers powerful tools to predict the physicochemical properties, reactivity, and biological interactions of molecules, thereby guiding experimental research and accelerating the discovery process. For 6,7-Dichloro-2-methyl-3-propylquinoxaline, advanced computational studies can provide invaluable insights into its untapped potential.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area for future investigation. By developing QSAR models, it is possible to correlate the structural features of 6,7-Dichloro-2-methyl-3-propylquinoxaline and its hypothetical analogues with various properties, such as their potential as corrosion inhibitors or their photophysical characteristics. bldpharm.comchembk.com Such models can predict the activity of new derivatives before their synthesis, saving time and resources. chembk.com

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and interaction mechanisms of 6,7-Dichloro-2-methyl-3-propylquinoxaline with various biological targets or material surfaces. researchgate.netpcbiochemres.com For example, understanding its interaction with metal surfaces could be crucial for its application as a corrosion inhibitor. pcbiochemres.com These simulations can reveal key binding modes and intermolecular forces, such as hydrogen bonding and π-π stacking, that govern its interactions. rsc.org

Density Functional Theory (DFT) calculations can be used to elucidate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of 6,7-Dichloro-2-methyl-3-propylquinoxaline. pcbiochemres.comresearchgate.net This information is fundamental for understanding its reactivity and predicting its behavior in various chemical environments. pcbiochemres.com The table below outlines potential computational approaches and their expected outcomes.

| Computational Method | Research Objective | Predicted Outcomes and Insights |

| QSAR | Predict properties of novel derivatives. bldpharm.comchembk.com | Identification of key structural features influencing activity; guidance for designing new compounds with enhanced properties. chembk.com |

| Molecular Docking | Investigate binding to biological or material targets. researchgate.net | Prediction of binding modes and affinities; identification of potential applications. |

| Molecular Dynamics (MD) | Simulate dynamic behavior and interactions. pcbiochemres.com | Understanding of conformational changes and stability of interactions over time. |

| Density Functional Theory (DFT) | Analyze electronic structure and properties. pcbiochemres.comresearchgate.net | Prediction of reactivity, spectroscopic properties, and photophysical behavior. researchgate.net |

Exploration of New Non-Conventional Applications

While quinoxaline derivatives are well-established in medicine, their applications in other fields are a growing area of research. For 6,7-Dichloro-2-methyl-3-propylquinoxaline, a systematic exploration of non-conventional applications could reveal novel uses in materials science and industry.

One such application is in the field of corrosion inhibition . The presence of nitrogen atoms and the aromatic system in the quinoxaline ring suggests that it could effectively adsorb onto metal surfaces, forming a protective layer against corrosion. pcbiochemres.comguidechem.com The specific substituents on 6,7-Dichloro-2-methyl-3-propylquinoxaline may enhance this property.

The photophysical properties of quinoxaline derivatives make them candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors. rsc.orgnih.govdntb.gov.ua The chlorine and alkyl substituents on 6,7-Dichloro-2-methyl-3-propylquinoxaline will influence its electronic and optical properties, and a thorough investigation of its absorption, emission, and charge transport characteristics is warranted. researchgate.netnih.gov

Furthermore, the unique electronic properties of quinoxalines make them interesting for applications in dyes and pigments . The specific substitution pattern of 6,7-Dichloro-2-methyl-3-propylquinoxaline could lead to desirable color and stability properties. The table below highlights potential non-conventional applications and the key properties to investigate.

| Application Area | Rationale for 6,7-Dichloro-2-methyl-3-propylquinoxaline | Key Properties to Investigate |

| Corrosion Inhibition | Presence of heteroatoms and aromatic rings for surface adsorption. pcbiochemres.comguidechem.com | Adsorption isotherms, electrochemical impedance spectroscopy, surface analysis. |

| Organic Electronics (OLEDs, etc.) | Potential for tunable photophysical and charge transport properties. rsc.orgnih.gov | UV-Vis and fluorescence spectroscopy, cyclic voltammetry, device fabrication and characterization. |

| Dyes and Pigments | Potential for specific color and stability characteristics. | Colorimetric analysis, light and chemical stability tests. |

Deeper Mechanistic Understanding of Molecular Interactions (Beyond Clinical Relevance)

A fundamental understanding of the molecular interactions of 6,7-Dichloro-2-methyl-3-propylquinoxaline is crucial for harnessing its full potential. While mechanistic studies are often tied to clinical applications, exploring its interactions in a broader chemical context can open up new avenues of research.

Investigating the supramolecular chemistry of 6,7-Dichloro-2-methyl-3-propylquinoxaline could reveal its ability to form well-defined assemblies through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions are fundamental to its behavior in both solution and the solid state and can influence its physical and chemical properties.

Mechanistic studies of its reactivity with various reagents can lead to the discovery of new chemical transformations and the synthesis of novel derivatives with unique properties. For example, understanding the reactivity of the chlorine atoms towards nucleophilic substitution could provide a pathway to a wide range of new functionalized quinoxalines. nih.gov

Photophysical and photochemical studies will be essential to understand the excited-state dynamics of the molecule. This includes investigating processes such as intersystem crossing, fluorescence, and phosphorescence, which are critical for its potential applications in optoelectronics and as a photosensitizer. researchgate.netnih.gov A detailed study of its interaction with light can unlock new functionalities.

The following table summarizes key areas for mechanistic investigation.

| Area of Mechanistic Study | Research Focus | Potential Discoveries |

| Supramolecular Chemistry | Self-assembly behavior, host-guest interactions. | New materials with ordered structures, sensors. |

| Reaction Mechanisms | Reactivity towards electrophiles and nucleophiles. nih.gov | Novel synthetic routes to functionalized derivatives. |

| Photophysics and Photochemistry | Excited-state dynamics, photochemical reactivity. researchgate.netnih.gov | Applications in photodynamic therapy, photocatalysis, and optoelectronics. |

Q & A

Q. What are the standard synthetic routes for preparing 6,7-Dichloro-2-methyl-3-propylquinoxaline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves chlorination of precursor quinoxalines using agents like POCl₃ in polar aprotic solvents (e.g., DMF). Key steps include:

Intermediate Preparation : Start with a methyl- and propyl-substituted quinoxaline core.

Chlorination : React with POCl₃ at 80–100°C for 6–12 hours to introduce Cl at positions 6 and 7 .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Q. Critical Factors :

- Excess POCl₃ (≥3 equivalents) ensures complete di-chlorination.

- Temperature >80°C prevents incomplete substitution.

- Solvent choice (DMF vs. toluene) affects reaction rate and byproduct formation .

Table 1 : Optimization of Chlorination Conditions

| POCl₃ Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2 | DMF | 80 | 12 | 45 |

| 3 | DMF | 100 | 8 | 78 |

| 3 | Toluene | 100 | 12 | 62 |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- HPLC/GC-MS : Confirm purity (>95%) with reverse-phase C18 columns (acetonitrile/water mobile phase) .

- NMR : Assign peaks for diagnostic signals:

- ¹H NMR : Methyl (δ 2.5–2.7 ppm), propyl (δ 0.9–1.5 ppm), aromatic protons (δ 7.8–8.2 ppm).

- ¹³C NMR : Quinoxaline carbons (δ 140–160 ppm), Cl-substituted carbons (δ 125–130 ppm) .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the substitution pattern of 6,7-dichloro derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides definitive structural validation:

Crystallization : Grow crystals via slow evaporation of dichloromethane/hexane mixtures.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Analysis :

- Bond lengths (C–Cl: ~1.73 Å) and angles confirm substitution positions.

- Planarity of the quinoxaline ring (torsion angles <5°) ensures no steric distortion .

Table 2 : Crystallographic Data for 6,7-Dichloro Derivatives

| Parameter | Value (Å/°) | Reference Compound |

|---|---|---|

| C6–Cl Bond Length | 1.734 | 1.730 (C–Cl avg) |

| C7–Cl Bond Length | 1.728 | 1.730 (C–Cl avg) |

| Dihedral Angle (Ring) | 2.1° | <5° (Planar) |

Application : Resolves contradictions in regiochemistry when NMR alone is insufficient .

Q. How can researchers optimize reaction conditions when encountering low yields in nucleophilic substitutions?

Methodological Answer: Low yields often stem from steric hindrance from the propyl group or poor leaving-group activation. Strategies include:

Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophile accessibility .

Microwave Assistance : Reduce reaction time (2–4 hours vs. 12 hours) and improve yields by 15–20% .

Solvent Screening : Switch to DMSO for higher polarity, stabilizing transition states in SNAr reactions .

Case Study : Substituting DMF with DMSO increased yield from 62% to 81% in a model amination reaction .

Q. What methodologies are used to evaluate the biological activity of 6,7-dichloroquinoxalines, and how do structural modifications impact potency?

Methodological Answer:

- Kinase Inhibition Assays :

- Antimicrobial Screening :

Key Finding : The propyl group enhances membrane permeability, but excessive bulk (>C₃) reduces activity .

Q. How can conflicting data on reaction mechanisms (e.g., radical vs. ionic pathways) be resolved?

Methodological Answer:

Radical Traps : Add TEMPO; if reaction halts, radical intermediates are implicated.

Isotopic Labeling : Use ³⁶Cl to track ionic vs. radical chlorine incorporation .

DFT Calculations : Compare activation energies for radical (ΔG‡ ~25 kcal/mol) vs. ionic (ΔG‡ ~18 kcal/mol) pathways .

Example : TEMPO suppressed chlorination in POCl₃/DMF, confirming a radical mechanism under these conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten